3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid
Description
3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid (CAS 339530-91-5) is a fluorinated thioether derivative with the molecular formula C₁₀H₁₁FO₃S and an average molecular mass of 230.25 g/mol . Its structure features:
- A para-fluorophenylthio group (-S-C₆H₄-F) attached to the third carbon of a propanoic acid backbone.
- A hydroxyl (-OH) and methyl (-CH₃) group on the second carbon, creating a branched, polar structure. This compound is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules, such as bicalutamide impurities (e.g., amide derivatives) . Limited toxicological data exist for this compound, necessitating caution in handling .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-10(14,9(12)13)6-15-8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJERNWLVBMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431069 | |
| Record name | 3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339530-91-5 | |
| Record name | 3-[(4-Fluorophenyl)thio]-2-hydroxy-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339530-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339530915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate alkylating agent, such as 2-bromo-2-methylpropanoic acid, under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to form the thioether linkage.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid can undergo several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Synthesis Overview
The synthesis of 3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid typically involves:
- Formation of the Thioether Linkage: Reaction of 4-fluorothiophenol with an alkylating agent (e.g., 2-bromo-2-methylpropanoic acid) under basic conditions.
- Hydroxylation: Introduction of the hydroxyl group using oxidizing agents like hydrogen peroxide.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for designing drugs that target specific enzymes or receptors.
Key Studies:
- Investigations into its role as an enzyme inhibitor have shown promising results in modulating biological pathways relevant to disease treatment.
Biological Studies
The compound's unique structural features allow it to interact with various molecular targets, making it ideal for studying enzyme inhibition and protein-ligand interactions.
Case Study:
- A study demonstrated that the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thioether and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with target proteins.
Materials Science
Due to its distinctive properties, this compound can be utilized in developing new materials with specific electronic or optical characteristics.
Applications:
- Research has explored its potential in creating advanced materials for electronics, photonics, and other high-tech applications.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether and hydroxy-methylpropanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Conformational Properties
- Dihedral Angles: Pyrazole derivatives with para-fluorophenyl groups (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles of 4.64–10.53° between aromatic rings, influencing binding conformations . The target compound’s flexible propanoic acid backbone may allow broader conformational adaptability compared to rigid heterocycles.
- Acidity: The hydroxyl group (pKa ~3–4) and carboxylic acid (pKa ~4–5) confer acidity, distinguishing it from non-hydroxylated analogues like 3-((4-Fluorophenyl)thio)-2-methylpropanoic acid .
Biological Activity
3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid, also known by its IUPAC name, is a compound characterized by a fluorophenyl group linked to a thioether and a hydroxy-methylpropanoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.
- Molecular Formula: C10H11FO3S
- CAS Number: 339530-91-5
- IUPAC Name: 3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanoic acid
Synthesis
The synthesis of this compound typically involves:
- Formation of Thioether Linkage: Reaction between 4-fluorothiophenol and an alkylating agent (e.g., 2-bromo-2-methylpropanoic acid) under basic conditions.
- Hydroxylation: Introduction of the hydroxyl group using oxidizing agents like hydrogen peroxide.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The structural components facilitate:
- Hydrophobic Interactions: The fluorophenyl group enhances binding affinity.
- Hydrogen Bonding and Electrostatic Interactions: The thioether and hydroxy groups participate in critical interactions that modulate protein activity.
Enzyme Inhibition Studies
Research indicates that this compound may serve as an effective inhibitor for certain enzymes. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of hepatitis B virus (HBV) polymerase, suggesting potential antiviral applications.
| Compound | Target | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| 3a | HBV Polymerase | 120 | 7.8 |
| 4 | HBV Polymerase | Not Active | Not Active |
| Prodrug 39 | HBV Polymerase | Not Tested | 7.8 |
Case Studies
- Antiviral Activity: A study reported the synthesis of nucleoside analogues related to this compound, demonstrating significant antiviral activity against HBV with low cytotoxicity at high concentrations . The prodrug form showed enhanced efficacy due to improved cellular uptake and bioactivation.
- Inhibition of Enzymatic Activity: Research on related compounds has indicated that structural modifications can lead to varying degrees of enzyme inhibition, highlighting the importance of the fluorophenyl and thioether moieties in enhancing biological activity .
Applications in Medicinal Chemistry
Due to its unique structure, this compound is being explored as a building block for the development of new pharmaceuticals. Its potential applications include:
- Antiviral Agents: Targeting viral polymerases to inhibit replication.
- Enzyme Inhibitors: Modulating pathways involved in disease processes.
Q & A
Q. What synthetic routes are recommended for 3-((4-Fluorophenyl)thio)-2-hydroxy-2-methylpropanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example:
- Step 1: React 2-hydroxy-2-methylpropanoic acid derivatives with a thiolating agent (e.g., 4-fluorothiophenol) under basic conditions (e.g., K₂CO₃ or NaOH).
- Step 2: Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance thioether bond formation.
- Step 3: Purify via recrystallization or column chromatography. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the thioether linkage (δ 3.5–4.5 ppm for SCH₂) and hydroxy group (δ 1.5–2.5 ppm for -OH).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- ATR-IR Spectroscopy: Identify characteristic bands (e.g., S-C stretch at ~600 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .
Q. What handling and storage protocols ensure compound stability?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the thioether group.
- Handling: Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., molecular sieves for DMSO) to avoid hydrolysis of the ester intermediates .
Advanced Research Questions
Q. How can substituent variations (e.g., fluorophenyl vs. chlorophenyl) be systematically evaluated for biological activity?
Methodological Answer:
- Step 1: Synthesize analogs via parallel synthesis, replacing 4-fluorothiophenol with other aryl thiols (e.g., 4-chlorothiophenol).
- Step 2: Screen analogs in in vitro assays (e.g., enzyme inhibition using fluorescence-based readouts).
- Step 3: Perform QSAR modeling to correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. What advanced NMR strategies resolve tautomerism or steric effects in spectroscopic data?
Methodological Answer:
- Variable Temperature (VT) NMR: Conduct experiments at 25°C and –40°C to observe dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (HSQC/HMBC): Map coupling between the hydroxy proton and adjacent carbons to confirm spatial arrangements.
- Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .
Q. How are process-related impurities identified and quantified during synthesis?
Methodological Answer:
- Impurity Profiling: Use HPLC-MS with electrospray ionization (ESI) to detect byproducts (e.g., disulfide dimers or dehalogenated derivatives).
- Reference Standards: Compare retention times and fragmentation patterns with certified impurities (e.g., EP-grade reference materials) .
Q. What strategies optimize HPLC methods for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection: Use a phenyl-hexyl stationary phase to resolve polar metabolites.
- Mobile Phase: Adjust pH (2.5–3.0 with 0.1% formic acid) to enhance peak symmetry.
- Validation: Establish linearity (R² > 0.999), LOD/LOQ (≤1 ng/mL), and recovery rates (>90%) per ICH guidelines .
Q. Which in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HepG2).
- Receptor Binding: Perform radioligand displacement assays (e.g., ³H-labeled competitors) to measure affinity (Ki values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
